molecular formula C7H10N2O2 B14241634 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide CAS No. 267220-45-1

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide

Cat. No.: B14241634
CAS No.: 267220-45-1
M. Wt: 154.17 g/mol
InChI Key: DXKVBVYPLYRJKI-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[222]oct-5-ene-3-carboxamide is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and control systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use, with ongoing research aimed at elucidating these mechanisms in greater detail .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

267220-45-1

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c8-7(10)9-5-1-3-6(11-9)4-2-5/h1,3,5-6H,2,4H2,(H2,8,10)

InChI Key

DXKVBVYPLYRJKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1N(O2)C(=O)N

Origin of Product

United States

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